molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Cat. No. B595908
M. Wt: 207.185
InChI Key: ZZEHSWOSYCXPIE-UHFFFAOYSA-N
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Description

“Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is also known as “3-Hydroxy-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester” and "Furo[2,3-b]pyridine-2-carboxylic acid, 3-hydroxy-, ethyl ester" .


Molecular Structure Analysis

The molecular formula of “Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” is C10H9NO4 . The molecular weight is 207.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate” include a boiling point of 326.0±37.0 °C and a density of 1.359±0.06 g/cm3 .

Scientific Research Applications

  • Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate is used in the synthesis of furo[2,3-c]pyridine and its derivatives. These compounds are synthesized from ethyl 3-hydroxyisonicotinate through processes like O-alkylation, cyclization, hydrolysis, and decarboxylation (Morita & Shiotani, 1986).

  • It's also involved in the synthesis of furo[3,2-b]pyridine derivatives. The synthesis process includes stages like O-alkylation of ethyl 3-hydroxypiconate, cyclization, hydrolysis, and decarboxylation (Shiotani & Morita, 1986).

  • In a study focusing on [4 + 2] annulation, ethyl 2-methyl-2,3-butadienoate, a similar compound, undergoes annulation with N-tosylimines, suggesting possible applications of ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate in similar chemical processes (Zhu, Lan, & Kwon, 2003).

  • Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, rearranges with sodium ethoxide in ethanol to 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine, showing the compound's potential in creating new chemical structures (Desideri, Manna, & Stein, 1981).

  • The compound has been used in the synthesis of polyazanaphthalenes and other heterocyclic compounds, indicating its utility in creating complex organic molecules (Harb, Hesien, Metwally, & Elnagdi, 1989).

  • It also finds application in the synthesis of pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives, further highlighting its versatility in organic synthesis (Arrault et al., 2002).

properties

IUPAC Name

ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715748
Record name Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

CAS RN

109274-83-1
Record name Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl glycolate (35.5 mL, 375 mmol) is slowly added (over 20 minutes) to a slurry of NaOH (15.8 g, 394 mmol) in 1,2-dimethoxyethane (400 mL) under N2 with the flask being in an ice bath. The mixture is allowed to warm to rt, is stirred for 30 min, and ethyl 2-chloronicotinate (27.84 g, 150 mmol) in 1,2-dimethoxyethane (50 mL) is added over 10 minutes. The reaction is warmed to 65° C. for 15 h in an oil bath. The mixture is concentrated to dryness, the residue is dissolved in H2O (500 mL), washed with hexane (500 mL), acidified to pH 3 with 5% HCl, and extracted with CHCl3 (4×400 mL). The combined organic layer is dried over MgSO4, filtered, and concentrated to a yellow solid. The solid is suspended in ether (200 mL) and heated on a steam bath until concentrated to a volume of 40 mL. The material is allowed to crystallize overnight, then filtered to afford ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (C40) as a pale orange solid (41% yield). Additional material is obtained by concentrating the filtrate. Recrystallization in ether a second time afforded (C40) as a pale yellow solid (7.3% yield). MS (EI) for C10H9NO4, m/z: 207 (M)+.
Quantity
35.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
27.84 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl glycolate (7.00 g, 67.3 mmol) was added slowly into a suspension of sodium hydride (2.80 g of 60% dispersion in mineral oil, 70.0 mmol) in 60 mL of 1,2-dimethoxyethane (DME) at 0° C., and the mixture was then stirred for another 30 min. A solution of ethyl 2-chloronicotinate (4.60 g, 24.8 mmol) in 14 mL of DME was added into the reaction mixture slowly at room temperature. Then the mixture was heated at 70° C. overnight. After evaporation of the solvent, the residue was dissolved in 90 mL of water, washed three times with hexane, acidified with acetic acid, and extracted three times with chloroform. The combined chloroform layers were dried (MgSO4), and evaporated to give a yellow residue. The residue was crystallized from 20 mL of ether to give ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate as a pale-yellow solid (4.30 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
3
Citations
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. VI. Preparation and reactions of 2â•’ and 3â•’substituted furo[2,3â•’b]pyridine Page 1 Sept-Oct 1986 Furopyridines. VI. Preparation and Reactions of 2- and 3…
Number of citations: 30 onlinelibrary.wiley.com
BJ Eduful, SN O'Byrne, L Temme… - Journal of medicinal …, 2021 - ACS Publications
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 21 pubs.acs.org
S O'Byrne, L Temme, CRM Asquith, Y Liang, A Picado… - 2020 - chemrxiv.org
CAMKK2 is a serine/threonine kinase and an activator of AMPK whose dysregulation is linked with multiple diseases. Unfortunately, STO-609, the tool inhibitor commonly used to probe …
Number of citations: 2 chemrxiv.org

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